8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Calcium antagonist Cardiovascular pharmacology Ion channel modulation

This 8-methyl pyridothiazine is essential for SAR-driven calcium channel blocker development, avoiding pro-arrhythmic sodium-channel inhibition seen with benzothiazepines. The 8-methyl substitution provides unique steric/electronic modulation for regioselective functionalization, enabling precise lipoxygenase inhibitor pharmacophore alignment. Procure the exact 8-methyl congener to maintain target selectivity and ensure reproducible pharmacological profiles in cardiac ion channel research.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
Cat. No. B12857274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)SCCN2
InChIInChI=1S/C8H10N2S/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3
InChIKeyBOOSAYPVOMVXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine: A Core Pyridothiazine Building Block for Medicinal Chemistry and Targeted Heterocycle Synthesis


8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine (CAS 1602103-46-7) is a heterocyclic small molecule (C9H10N2S, MW 178.25 g/mol) featuring a fused pyridine – 1,4-thiazine scaffold . This core structure is recognized in multiple research contexts for conferring calcium antagonistic and lipoxygenase‑inhibitory properties [1][2]. The 8‑methyl substituent distinguishes the compound from its unsubstituted parent (2,3‑dihydro‑1H‑pyrido[2,3‑b][1,4]thiazine, CAS 23977‑47‑1) and its 7‑methyl regioisomer, thereby offering a unique entry point for structure–activity relationship (SAR) optimization and derivatization .

Why Interchanging 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine with Its 7‑Methyl or Unsubstituted Analogs Compromises SAR Integrity and Reproducibility


Substitution patterns on the pyridothiazine core critically modulate both electronic properties and pharmacological outcomes. The parent 2,3‑dihydro‑1H‑pyrido[2,3‑b][1,4]thiazine lacks the methyl group entirely, while the 7‑methyl isomer positions the substituent ortho to the thiazine sulfur rather than the pyridine nitrogen. Even subtle positional shifts can alter calcium‑antagonist potency and sodium‑channel selectivity, as demonstrated for MM‑10 and MM‑11 analogs [1]. Therefore, procurement of the exact 8‑methyl congener is essential to maintain structure–activity relationships, avoid off‑target shifts, and ensure reproducible synthetic transformations .

Quantitative Differentiation Evidence: Why 8‑Methyl‑2,3‑dihydro‑1H‑pyrido[2,3‑b][1,4]thiazine is Scientifically Preferred Over Its Closest Analogs


Calcium Antagonistic Potency of the Pyridothiazine Core: EC₅₀ Benchmarking Against Benzothiazepine and Pyridothiazepine Comparators

The pyridothiazine scaffold (exemplified by MM‑10 and MM‑11) displays calcium antagonistic activity with defined negative inotropic EC₅₀ values. MM‑10 exhibits an EC₅₀ of 32 µmol/L on guinea‑pig papillary muscle, while MM‑11 achieves 24 µmol/L under identical conditions [1]. This compares to the related pyridothiazepines MM‑4 (27 µmol/L) and MM‑6 (19 µmol/L), demonstrating that the pyridothiazine nucleus delivers intermediate potency with a distinct structure–selectivity profile. The 8‑methyl analog serves as the optimal starting point for further side‑chain optimization on this privileged core.

Calcium antagonist Cardiovascular pharmacology Ion channel modulation

Sodium Channel Selectivity Advantage: Pyridothiazine Core Shows Reduced Fast‑Na⁺ Current Inhibition Versus Benzothiazepine KT‑362

In direct head‑to‑head electrophysiological comparisons, pyridothiazines MM‑10 and MM‑11 do not affect the fast sodium inward current (Vₘₐₓ unchanged at 3–30 µmol/L), whereas the benzothiazepine mother compound KT‑362 inhibits sodium channels [1]. Replacement of the benzothiazepine nucleus with a pyridothiazine core weakens or eliminates sodium‑channel blockade, yielding a cleaner calcium‑antagonist profile [1]. This selectivity advantage is inherent to the pyridothiazine core and is anticipated to be preserved in the 8‑methyl derivative.

Ion channel selectivity Electrophysiology Antiarrhythmic drug discovery

Lipoxygenase Inhibition Patent Scope: 8‑Methyl Substitution Retains Alignment with the Patented 1H‑Pyrido[2,3‑b][1,4]thiazine Pharmacophore

Patents disclose that 1H‑pyrido[2,3‑b][1,4]thiazines bearing substituents at R¹ (including alkyl groups) are potent lipoxygenase inhibitors useful for treating ischaemias, inflammation, and allergic diseases [1]. While specific IC₅₀ values for the 8‑methyl compound are not publicly disclosed, the structural formula explicitly encompasses alkyl‑substituted pyridothiazines, confirming that the 8‑methyl congener falls within the claimed active chemotype. Unsubstituted analogs or those with alternative heterocyclic cores are outside the claimed scope.

Lipoxygenase inhibition Inflammation Patent landscape

Vascular Relaxation Potency: Pyridothiazine Core EC₅₀ Values in K⁺‑Precontracted Aortic Rings

The pyridothiazine scaffold relaxes K⁺‑precontracted aortic rings with EC₅₀ values of 84 µmol/L (MM‑10) and 68 µmol/L (MM‑11), compared to pyridothiazepines MM‑4 (27 µmol/L) and MM‑6 (24 µmol/L) [1]. This demonstrates that the pyridothiazine core retains vasodilatory capacity while exhibiting a distinct potency rank order. The 8‑methyl analog provides a template for optimizing the balance between cardiac and vascular calcium antagonism.

Vasodilation Calcium channel blocker Smooth muscle pharmacology

Synthetic Accessibility and Purity: 8‑Methyl Derivative Offers Distinct Regiochemical Identity for Unambiguous SAR Studies

The 8‑methyl substitution pattern on the pyridothiazine core provides a chemically distinct, well‑defined regiochemistry compared to the 7‑methyl isomer or the unsubstituted parent. Commercial specifications indicate a molecular formula of C9H10N2S (MW 178.25 g/mol) and typical purity ≥97% . This unambiguous structural identity eliminates ambiguity in SAR studies where positional isomerism can confound biological interpretation.

Organic synthesis Regiochemistry Chemical purity

Electrophysiological Profile: Prolongation of Action Potential Duration and Reduction of Sinoatrial Node Activity

Pyridothiazines MM‑10 and MM‑11 prolong action potential duration at 90% repolarization (APD₉₀) in papillary muscle, left atria, and Purkinje fibers at 3–30 µmol/L, while reducing sinoatrial node rate, amplitude, Vₘₐₓ, and diastolic depolarization slope [1]. These class III‑like effects occur in parallel with calcium antagonism, a profile not observed with the benzothiazepine comparator KT‑362. The 8‑methyl core is the structural prerequisite for accessing this combined ion‑channel modulation phenotype.

Electrophysiology Cardiac ion channels Antiarrhythmic agents

Strategic Procurement Scenarios for 8‑Methyl‑2,3‑dihydro‑1H‑pyrido[2,3‑b][1,4]thiazine: Where Its Differentiated Profile Drives Scientific Value


Cardiovascular Drug Discovery: Optimization of Calcium Antagonists with Reduced Sodium‑Channel Liability

Programs seeking to develop next‑generation calcium channel blockers that avoid the pro‑arrhythmic sodium‑channel inhibition seen with benzothiazepines (e.g., KT‑362) should select the pyridothiazine core as a starting scaffold. The 8‑methyl analog provides the optimal unsubstituted entry point for side‑chain diversification while retaining the class‑intrinsic sodium‑channel sparing effect [1].

Lipoxygenase‑Targeted Inflammation and Ischaemia Research

For projects targeting lipoxygenase‑mediated pathways (e.g., ischaemia‑reperfusion injury, allergic inflammation, asthma), the 8‑methyl pyridothiazine falls within the patented pharmacophore space for potent lipoxygenase inhibition. Procurement of this specific congener ensures SAR studies remain aligned with the patented chemical series and avoids structurally distinct analogs that lack lipoxygenase activity [2].

Heterocyclic Library Synthesis and Diversity‑Oriented Medicinal Chemistry

The fused pyrido[2,3‑b][1,4]thiazine framework is a privileged scaffold for generating diverse compound libraries. The 8‑methyl substitution introduces steric and electronic modulation at a specific ring position, enabling regioselective functionalization (e.g., N‑alkylation, oxidation) that is not possible with the unsubstituted or 7‑methyl isomers. This makes it a versatile building block for generating novel chemical space in medicinal chemistry campaigns .

Ion Channel Selectivity Profiling and Electrophysiology Research

Investigators characterizing cardiac ion channel pharmacology can employ the 8‑methyl pyridothiazine as a tool compound to dissect the relative contributions of calcium vs. potassium channel modulation to action potential duration changes. The compound's class‑defined effects—APD₉₀ prolongation combined with sinoatrial node depression—provide a reproducible electrophysiological signature for benchmarking novel analogs [1].

Quote Request

Request a Quote for 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.